Methyl 3-chloro-2-fluoro-5-iodobenzoate is an organic compound categorized within the class of benzoates, specifically as an ester derivative. This compound is notable for its halogen substituents, which include chlorine, fluorine, and iodine, contributing to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science.
The compound can be synthesized through several methods involving multi-step organic reactions. The synthesis typically starts from simpler benzoic acid derivatives, which undergo halogenation and esterification processes to yield the final product.
Methyl 3-chloro-2-fluoro-5-iodobenzoate is classified as:
The synthesis of methyl 3-chloro-2-fluoro-5-iodobenzoate typically involves a series of reactions:
The reactions are typically performed under inert atmosphere conditions to prevent unwanted side reactions. Temperature and reaction time are critical parameters that must be optimized to achieve high yields and purity.
The molecular structure of methyl 3-chloro-2-fluoro-5-iodobenzoate can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C8H6ClFIO2 |
| Molecular Weight | 295.05 g/mol |
| IUPAC Name | Methyl 3-chloro-2-fluoro-5-iodobenzoate |
| InChI | InChI=1S/C8H6ClFIO2/c1-10(12)8(9)4-3(11)2-5(13)6(4)7/h2-4H,1H3 |
| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)I)F)Cl |
Methyl 3-chloro-2-fluoro-5-iodobenzoate can participate in various chemical reactions:
The choice of reaction conditions (solvent, temperature, catalysts) significantly influences the outcome and efficiency of these transformations.
The mechanism of action for methyl 3-chloro-2-fluoro-5-iodobenzoate largely depends on its application:
Methyl 3-chloro-2-fluoro-5-iodobenzoate is expected to exhibit:
Key chemical properties include:
Methyl 3-chloro-2-fluoro-5-iodobenzoate has several scientific applications:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7